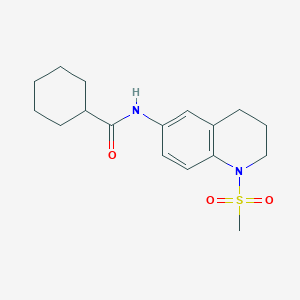

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Description

N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a methylsulfonyl group at position 1 and a cyclohexanecarboxamide moiety at position 4. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions compared to other substituents like amines or heterocycles .

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-14-12-15(9-10-16(14)19)18-17(20)13-6-3-2-4-7-13/h9-10,12-13H,2-8,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUQHKXWODXMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps. A common starting material is 1,2,3,4-tetrahydroquinoline, which undergoes sulfonation to introduce the methylsulfonyl group. This intermediate is then coupled with cyclohexanecarboxamide using appropriate reagents and catalysts. Typical conditions may include organic solvents like dichloromethane or toluene and catalysts like palladium on carbon.

Industrial Production Methods

Scaling up the synthesis to industrial levels would require optimization of the reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process. Key factors would include reaction temperature, pressure, solvent choice, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical transformations:

Oxidation: : Potential sites include the tetrahydroquinoline ring.

Reduction: : The carbonyl group in the carboxamide may be reduced under specific conditions.

Substitution: : The methylsulfonyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation may be carried out using agents like potassium permanganate or chromium trioxide. Reduction might involve hydrogenation using palladium catalysts or chemical reductions using lithium aluminium hydride. Substitution reactions could use nucleophiles like amines or alcohols under basic conditions.

Major Products Formed from These Reactions

The specific products depend on the nature of the reagents and conditions:

Oxidation could lead to quinoline derivatives.

Reduction might yield amines or alcohols.

Substitution could produce various functionalized derivatives.

Scientific Research Applications

Chemistry, Biology, Medicine, and Industry

In chemistry , N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is used as a precursor for complex molecular architectures.

In biology , it can be a probe in studying enzyme interactions, given its unique structure.

In medicine , it has potential therapeutic roles, particularly in modulating biological pathways associated with its structural motifs.

In industry , it may serve as a specialty chemical in the synthesis of materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism involves binding to these targets, potentially influencing their activity or function. The pathways involved depend on the specific application but could include signaling cascades or metabolic pathways.

Comparison with Similar Compounds

Key Trends :

- Polar Groups (e.g., piperidinyl, pyrrolidinyl) at position 1 correlate with moderate-to-high yields (60–72.6%), likely due to improved solubility in polar solvents .

- Steric Hindrance (e.g., 1-methylpyrrolidin-2-yl in Compound 30) reduces yields significantly (6%) .

- The methylsulfonyl group in the target compound may reduce synthetic accessibility compared to amine-based substituents due to its electron-withdrawing nature, though this requires experimental validation.

Biological Activity

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 899751-90-7

- Molecular Formula : CHNOS

- Molecular Weight : 336.5 g/mol

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 336.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering metabolic processes.

- Receptor Modulation : It can interact with cellular receptors, influencing their activity and downstream signaling pathways.

- Gene Expression Alteration : The compound may affect the expression of genes related to various physiological and pathological processes.

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

- Antitumor Activity :

- Anti-inflammatory Effects :

-

Neuroprotective Properties :

- Some studies suggest that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Case Study 1: Antitumor Activity

A study synthesized various tetrahydroquinoline derivatives and evaluated their antitumor efficacy. Notably, several compounds exhibited IC values ranging from 2.5 to 12.5 µg/mL, outperforming traditional chemotherapeutics .

Case Study 2: Inflammation Modulation

In a model for Th17-mediated autoimmune diseases, a derivative similar to the compound showed enhanced bioavailability and effective treatment outcomes at lower doses compared to existing therapies . This suggests a potential therapeutic application for autoimmune conditions.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Formation of the tetrahydroquinoline core via catalytic hydrogenation or reduction of a quinoline precursor.

- Step 2 : Sulfonylation at the 1-position using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane .

- Step 3 : Introduction of the cyclohexanecarboxamide group via coupling reactions (e.g., carbodiimide-mediated amidation) .

Key reagents and conditions are summarized below:

| Step | Reagents/Conditions | Solvent | Temperature | Yield Optimization Tips |

|---|---|---|---|---|

| 1 | H₂/Pd-C or NaBH₄ | EtOH | 25–60°C | Monitor reaction progress via TLC |

| 2 | CH₃SO₂Cl, Et₃N | DCM | Reflux | Use anhydrous conditions |

| 3 | Cyclohexanecarboxylic acid, EDC/HOBt | DMF | 0–25°C | Purify via column chromatography |

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the methylsulfonyl group shows distinct downfield shifts (~3.3 ppm for CH₃ in ¹H NMR) .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₈H₂₅N₂O₃S: 361.1584) .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer :

- Anticancer Screening : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the methylsulfonyl group?

- Methodological Answer :

- Catalyst Screening : Test alternative bases (e.g., DMAP) to improve sulfonylation efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., THF vs. DCM) to enhance reagent solubility .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., ethylsulfonyl vs. methylsulfonyl) and compare bioactivity .

- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with target proteins (e.g., carbonic anhydrase IX) .

- Pharmacophore Modeling : Identify critical structural features (e.g., sulfonamide moiety) for activity .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity at varying concentrations to rule out false positives/negatives .

- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate experimental conditions .

- Meta-Analysis : Compare data across studies while accounting for variables like cell line heterogeneity or solvent effects .

Q. What advanced analytical techniques are used to study its pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME : Assess metabolic stability using liver microsomes and quantify degradation via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .

- Solubility Studies : Employ shake-flask methods with PBS (pH 7.4) and simulate gastrointestinal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.